N-2-チアゾリルホルムアミド

説明

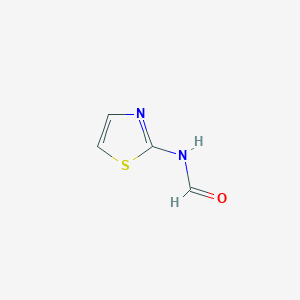

Formamide, N-2-thiazolyl- is a useful research compound. Its molecular formula is C4H4N2OS and its molecular weight is 128.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality Formamide, N-2-thiazolyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Formamide, N-2-thiazolyl- including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Formamide, N-2-thiazolyl- exhibits significant biological activity, primarily through its interactions with tissue macromolecules. It has been implicated in carcinogenic processes, particularly in the urinary tract.

Cancer Research

Formamide, N-2-thiazolyl- has been extensively studied for its role in cancer research:

- Tumor Induction Studies : In Fischer 344 rats, administration of N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide led to the development of primary bladder tumors. Orthotopic implantation techniques have been developed to study these tumors further .

| Study Type | Model Organism | Findings |

|---|---|---|

| Tumor Induction | Fischer 344 Rats | High incidence of bladder tumors post-administration |

| Orthotopic Implantation | Syngeneic Rats | 45% success rate in tumor growth when implanted orthotopically |

Influence of Chronic Conditions

Research has shown that chronic urinary tract infections can enhance tumor development associated with Formamide, N-2-thiazolyl-. A study involving Sprague-Dawley rats demonstrated that infection increased the incidence of renal pelvic tumors .

Pharmacokinetics

The pharmacokinetic profile of Formamide, N-2-thiazolyl- includes:

- Absorption : The compound can be absorbed orally and reaches systemic circulation.

- Distribution : It localizes within specific tissues, notably the urothelium of the urinary bladder.

- Metabolism : Metabolic pathways involve cooxidative processes mediated by prostaglandin endoperoxide synthetase.

Case Studies

- Chronic Urinary Tract Infection Enhancement :

- Application Mode Influence :

作用機序

Target of Action

Formamide, N-2-thiazolyl-, also known as N-Thiazol-2-yl-formamide, primarily targets tissue macromolecules . It has been found to bind with proteins, RNA, and DNA in both target and non-target organs .

Mode of Action

The compound interacts with its targets through a process of binding. The urinary bladder carcinogen N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide was found to bind with tissue macromolecules in vivo . The deformylated metabolite, 2-amino-4-(5-nitro-2-furyl)thiazole, reacted with transfer RNA upon reduction with sodium dithionite in vitro to give adduct(s) that also appeared to be RNase resistant .

Biochemical Pathways

It is known that the compound or its metabolites react in vivo with protein and nucleic acid of both target and non-target organs .

Pharmacokinetics

It is known that the compound was given orally to rats in a study, suggesting that it can be absorbed through the digestive tract .

Result of Action

The compound’s action results in the binding of tissue macromolecules, which can lead to various effects. For instance, it has been associated with the development of renal pelvic tumors in the Sprague-Dawley strain . The compound’s binding levels were found to be elevated in germfree rats .

Action Environment

The action, efficacy, and stability of Formamide, N-2-thiazolyl- can be influenced by environmental factors. For example, chronic urinary tract infection was found to enhance tumor development in FANFT-induced urinary tract carcinogenesis . This suggests that the compound’s action can be influenced by the presence of certain bacteria in the urinary tract.

生化学分析

Biochemical Properties

Formamide, N-2-thiazolyl-, plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with prostaglandin endoperoxide synthetase, an enzyme involved in the metabolism of fatty acids . The interaction between Formamide, N-2-thiazolyl-, and prostaglandin endoperoxide synthetase is characterized by a cooxidative process, where the compound is metabolized in the presence of specific fatty acids . Additionally, Formamide, N-2-thiazolyl-, has been found to inhibit the activity of certain enzymes, such as nitroreductase and xanthine oxidase, further highlighting its role in biochemical reactions .

Cellular Effects

Formamide, N-2-thiazolyl-, exerts significant effects on various types of cells and cellular processes. In particular, this compound has been associated with the development of renal pelvic tumors in rats . The exposure to Formamide, N-2-thiazolyl-, leads to urothelial hyperplasia and papillomatosis, indicating its impact on cell proliferation and differentiation . Furthermore, the compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism, contributing to its carcinogenic potential .

Molecular Mechanism

The molecular mechanism of action of Formamide, N-2-thiazolyl-, involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition. For instance, Formamide, N-2-thiazolyl-, binds to prostaglandin endoperoxide synthetase, leading to its cooxidative metabolism . Additionally, the compound inhibits the activity of enzymes such as nitroreductase and xanthine oxidase, which are involved in various metabolic pathways . These interactions result in changes in gene expression and cellular function, contributing to the compound’s biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Formamide, N-2-thiazolyl-, have been observed to change over time. The compound’s stability and degradation play a significant role in its long-term effects on cellular function. Studies have shown that chronic exposure to Formamide, N-2-thiazolyl-, leads to the development of urinary tract tumors in rats over an extended period . The compound’s stability and degradation products may contribute to its carcinogenic potential, highlighting the importance of temporal effects in understanding its biological activity.

Dosage Effects in Animal Models

The effects of Formamide, N-2-thiazolyl-, vary with different dosages in animal models. In studies involving rats, higher doses of the compound have been associated with an increased incidence of renal pelvic tumors . Additionally, chronic exposure to Formamide, N-2-thiazolyl-, at high doses has been linked to urothelial hyperplasia and papillomatosis . These findings suggest that the compound’s toxic and adverse effects are dose-dependent, with higher doses leading to more severe outcomes.

Metabolic Pathways

Formamide, N-2-thiazolyl-, is involved in several metabolic pathways, particularly those mediated by prostaglandin endoperoxide synthetase . The compound undergoes cooxidative metabolism in the presence of specific fatty acids, resulting in the formation of various metabolites . Additionally, Formamide, N-2-thiazolyl-, inhibits the activity of enzymes such as nitroreductase and xanthine oxidase, further influencing its metabolic fate . These interactions highlight the compound’s role in modulating metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of Formamide, N-2-thiazolyl-, within cells and tissues are critical to its biological activity. The compound is known to interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, Formamide, N-2-thiazolyl-, accumulates in specific tissues, such as the renal pelvis, where it exerts its carcinogenic effects . Understanding the transport and distribution of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Subcellular Localization

Formamide, N-2-thiazolyl-, exhibits specific subcellular localization patterns that influence its activity and function. The compound has been found to localize within the urothelial cells of the urinary bladder, where it induces hyperplasia and papillomatosis . Additionally, Formamide, N-2-thiazolyl-, may undergo post-translational modifications that direct it to specific cellular compartments, further modulating its biological effects . These localization patterns are crucial for understanding the compound’s role in cellular processes and its potential therapeutic applications.

生物活性

Formamide, N-2-thiazolyl- (CAS Number: 25602-39-5), is a compound that has garnered attention due to its biological activity, particularly in relation to cancer research and its interactions with various biochemical pathways. This article provides an overview of the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and relevant case studies.

Target of Action

Formamide, N-2-thiazolyl- primarily targets tissue macromolecules, leading to significant biological effects. Its interaction with these macromolecules is crucial for understanding its role in carcinogenesis and other biological processes.

Mode of Action

The compound binds to target proteins and nucleic acids within cells. Specifically, it has been shown to interact with prostaglandin endoperoxide synthetase, an enzyme involved in fatty acid metabolism. This binding can lead to alterations in cellular functions, contributing to tumorigenesis.

Pharmacokinetics

Absorption and Distribution

Research indicates that Formamide, N-2-thiazolyl- can be absorbed when administered orally. Studies involving rats have demonstrated that the compound can reach systemic circulation and localize within specific tissues, particularly the urothelium of the urinary bladder.

Metabolism

The metabolism of Formamide, N-2-thiazolyl- involves cooxidative processes mediated by prostaglandin endoperoxide synthetase. This metabolic pathway is significant because it highlights how the compound may exert its effects through metabolic activation .

Cellular Effects

Formamide, N-2-thiazolyl- has been associated with the development of renal pelvic tumors in animal models. Chronic exposure to this compound has shown a correlation with increased tumor incidence, particularly in Sprague-Dawley rats. The compound's ability to induce hyperplasia and papillomatosis in urothelial cells underscores its potential as a carcinogen.

Dosage Effects

The effects of Formamide, N-2-thiazolyl- are dose-dependent. Higher doses have been linked to more severe biological effects, including enhanced tumor development. This relationship emphasizes the importance of dosage in assessing the risk associated with exposure to this compound.

Case Studies

-

Carcinogenicity Studies

In a study examining the carcinogenic potential of Formamide, N-2-thiazolyl-, researchers found that prolonged exposure led to significant tumor formation in the urinary tract of laboratory rats. The study highlighted the importance of monitoring exposure levels and potential long-term health risks associated with this compound. -

Biochemical Interaction Studies

Another study investigated the interactions between Formamide, N-2-thiazolyl- and various enzymes involved in metabolic pathways. The findings indicated that the compound inhibits prostaglandin endoperoxide synthetase activity, which may contribute to its carcinogenic properties by disrupting normal cellular signaling pathways .

Summary Table of Biological Activities

| Activity | Description |

|---|---|

| Target Interaction | Binds to tissue macromolecules and enzymes |

| Carcinogenic Potential | Associated with renal pelvic tumors in animal models |

| Metabolic Pathway Involvement | Mediated by prostaglandin endoperoxide synthetase |

| Dosage Response | Higher doses correlate with increased tumor incidence |

| Cellular Effects | Induces hyperplasia and papillomatosis in urothelial cells |

特性

IUPAC Name |

N-(1,3-thiazol-2-yl)formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2OS/c7-3-6-4-5-1-2-8-4/h1-3H,(H,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POOAXOGRBVEUFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50395731 | |

| Record name | Formamide, N-2-thiazolyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50395731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25602-39-5 | |

| Record name | Formamide, N-2-thiazolyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50395731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。